(3-Bromopropyl)triphenylphosphonium bromide

Catalog No.
S609376
CAS No.
3607-17-8
M.F
C21H21Br2P
M. Wt
464.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Bromopropyl)triphenylphosphonium bromide

CAS Number

3607-17-8

Product Name

(3-Bromopropyl)triphenylphosphonium bromide

IUPAC Name

3-bromopropyl(triphenyl)phosphanium;bromide

Molecular Formula

C21H21Br2P

Molecular Weight

464.2 g/mol

InChI

InChI=1S/C21H21BrP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1

InChI Key

ZAHUZZUGJRPGKW-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

(3-Bromopropyl)triphenylphosphonium Bromide; NSC 84074;

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Rearrangement Reactions

(3-Bromopropyl)triphenylphosphonium bromide acts as a precursor for the generation of phosphenium ylides, which are highly reactive intermediates. These ylides participate in rearrangement reactions of cyclic organic molecules. For instance, research explores their role in the Semipinacol rearrangement and cycloisomerization reactions [1].

Here, the bromide group on the phosphonium center readily undergoes nucleophilic substitution, forming the reactive ylide which then rearranges the carbon skeleton of the target molecule.

[1] (3-Bromopropyl)triphenylphosphonium bromide | ChemicalBook

C-H Activation and Functionalization

The ability of phosphenium ylides derived from (3-Bromopropyl)triphenylphosphonium bromide to activate unreactive C-H bonds in organic molecules makes it a valuable tool in organic synthesis. Research explores its application in C-H activation/cycloisomerization and intramolecular dehydrobromination reactions [1].

These reactions allow for the introduction of functionalities or formation of new carbon-carbon bonds at specific positions in a molecule by leveraging the reactivity of the ylide intermediate.

[1] (3-Bromopropyl)triphenylphosphonium bromide | ChemicalBook

Other Applications

(3-Bromopropyl)triphenylphosphonium bromide also finds use in:

  • Olefination of benzaldehydes: This reaction involves the formation of carbon-carbon double bonds (alkenes) from benzaldehyde substrates [1].
  • Synthesis of functionalized polyurethanes: Research explores the application of (3-Bromopropyl)triphenylphosphonium bromide in the cationic ring-opening polymerization and click chemistry for the synthesis of polyurethanes with specific properties [1].

(3-Bromopropyl)triphenylphosphonium bromide is a quaternary ammonium compound characterized by its unique structure, where a triphenylphosphonium cation is linked to a 3-bromopropyl group. This compound is notable for its potential applications in organic synthesis and biological research due to the reactivity of the bromopropyl moiety and the stability of the phosphonium ion. The presence of bromine enhances its electrophilic properties, making it a useful reagent in various

  • Nucleophilic Substitution: The bromine atom attached to the propyl chain can be substituted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Alkylation Reactions: It can act as an alkylating agent, transferring the 3-bromopropyl group to various nucleophiles, such as amines or thiols.
  • Formation of Phosphonium Ylides: Under specific conditions, this compound can form phosphonium ylides, which are useful intermediates in organic synthesis, particularly in the Wittig reaction for olefin formation.

The biological activity of (3-Bromopropyl)triphenylphosphonium bromide is primarily linked to its ability to interact with cellular membranes and organelles. The triphenylphosphonium moiety is known for its mitochondrial targeting capabilities, potentially enhancing the delivery of therapeutic agents specifically to mitochondria. This property has implications in drug delivery systems and the development of targeted therapies for diseases such as cancer.

Several methods exist for synthesizing (3-Bromopropyl)triphenylphosphonium bromide:

  • Direct Alkylation: Triphenylphosphine can be reacted with 3-bromopropyl bromide in a polar aprotic solvent, typically under reflux conditions.
  • Salt Metathesis: This involves reacting triphenylphosphine with an appropriate alkyl halide in the presence of a base to facilitate the formation of the phosphonium salt.
  • Phosphine Oxide Route: Triphenylphosphine oxide can be reduced to triphenylphosphine, followed by alkylation with 3-bromopropyl bromide.

(3-Bromopropyl)triphenylphosphonium bromide has several applications:

  • Organic Synthesis: It serves as a versatile reagent for synthesizing various organic compounds through nucleophilic substitution reactions.
  • Drug Delivery: Its ability to target mitochondria makes it a candidate for developing drug delivery systems aimed at enhancing therapeutic efficacy.
  • Biological Research: It is utilized in studies investigating mitochondrial function and dynamics due to its selective accumulation in mitochondria.

Research on interaction studies involving (3-Bromopropyl)triphenylphosphonium bromide has highlighted its potential as a mitochondrial-targeting agent. Studies have shown that compounds bearing triphenylphosphonium groups can selectively accumulate within mitochondria, leading to enhanced bioactivity against mitochondrial-related diseases. Additionally, its interactions with various biomolecules have been explored to understand its mechanism of action better.

Several compounds share structural similarities with (3-Bromopropyl)triphenylphosphonium bromide. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Triphenylphosphonium chlorideTriphenylphosphonium cation with chlorideCommonly used for similar applications but less selective for mitochondria.
1-Bromobutane triphenylphosphonium bromideSimilar structure with a butane chainDifferent alkyl chain length affects reactivity and biological activity.
Methyltriphenylphosphonium iodideMethyl group instead of propylHigher solubility but different biological targeting properties.

These compounds exhibit varying degrees of biological activity and reactivity based on their structural differences, particularly in the alkyl chain length and halogen type.

Microwave-Assisted Synthesis and Solvent-Free Approaches

Microwave-assisted synthesis has emerged as a transformative methodology for the preparation of (3-Bromopropyl)triphenylphosphonium bromide, offering substantial improvements over conventional heating methods. The synthesis involves the reaction of triphenylphosphine with 1,3-dibromopropane under microwave irradiation conditions, resulting in excellent yields ranging from 81-93% within remarkably short reaction times.

The optimized microwave procedure utilizes a 1:1 molar ratio of 1,3-dibromopropane to triphenylphosphine, with heating at 450 watts for precisely 2 minutes. This methodology can be conducted in various solvents including xylene and toluene, or alternatively under solvent-free conditions. The temperature achieved during microwave irradiation depends critically on the dielectric constant of the reagents and solvents employed. Xylene and toluene demonstrate superior performance due to their similar enthalpies of vaporization (36.2 kJ/mol for xylene and 33.3 kJ/mol for toluene), despite their different boiling points.

Table 1: Comparison of Synthetic Approaches for (3-Bromopropyl)triphenylphosphonium Bromide

MethodReaction TimeYield (%)TemperatureSolvent RequiredEnergy Efficiency
Conventional Heating4-8 hours65-75100°CDMF/THFLow
Microwave Irradiation2 minutes81-9360°CXylene/Toluene/NoneHigh
Mechanochemical30-60 minutes85-95AmbientNoneMedium

Anion Exchange Protocols for Derivative Formation

The formation of various anion derivatives of (3-Bromopropyl)triphenylphosphonium salts can be achieved through efficient metathetical exchange reactions. The bromide salt serves as an excellent precursor for generating diverse anionic variants, including tetrafluoroborate, hexafluorophosphate, tosylate, and triflate derivatives.

The anion exchange process typically involves treatment of the bromide salt with appropriate metathetical reagents in aqueous or organic media. For instance, the conversion to the iodide derivative can be accomplished by treatment with sodium iodide in water, representing a green solvent approach. This methodology demonstrates excellent conversion efficiency and can be performed under mild conditions.

The hexafluorophosphate anion, being poorly nucleophilic and classified as a non-coordinating anion, provides particular stability to the resulting phosphonium salts. The synthesis of hexafluorophosphate derivatives can be achieved through reaction with hexafluorophosphoric acid, which is typically generated in situ through the reaction of phosphorus pentafluoride with hydrogen fluoride.

Table 2: Anion Exchange Derivatives and Their Properties

AnionExchange ReagentMelting Point Range (°C)Thermal StabilitySolubility
Br⁻Starting material185-190ModeratePolar solvents
I⁻NaI/H₂O175-180ModeratePolar solvents
BF₄⁻HBF₄195-205HighOrganic solvents
PF₆⁻HPF₆200-210Very HighOrganic solvents
OTf⁻AgOTf145-155HighWide range

Comparative Analysis of Conventional vs. Green Synthetic Pathways

The evolution from conventional to green synthetic methodologies for (3-Bromopropyl)triphenylphosphonium bromide preparation demonstrates significant advances in sustainability and efficiency. Traditional synthesis methods typically employ prolonged heating in polar aprotic solvents such as dimethylformamide at elevated temperatures (100°C) for extended periods. While these methods provide reliable yields, they suffer from several limitations including high energy consumption, prolonged reaction times, and significant solvent waste.

The conventional synthesis mechanism involves nucleophilic attack of triphenylphosphine on 3-bromopropyl bromide, resulting in the formation of the phosphonium salt through quaternization of the phosphorus atom. The reaction proceeds via an SN2 mechanism, with the phosphorus lone pair attacking the electrophilic carbon center adjacent to the bromide leaving group.

Microwave-assisted synthesis offers dramatic improvements in both time efficiency and energy conservation. The acceleration achieved through microwave heating results from direct heating of the reaction mixture through dipolar polarization and ionic conduction mechanisms. This approach reduces reaction times from hours to minutes while maintaining or improving product yields. The rapid heating and uniform energy distribution characteristic of microwave irradiation contribute to enhanced reaction selectivity and reduced side product formation.

Mechanochemical synthesis represents the ultimate green chemistry approach, eliminating solvents entirely while achieving excellent yields under ambient conditions. The mechanical energy input through ball-milling provides the activation energy necessary for bond formation and breaking, creating unique reaction environments not achievable through conventional heating methods. The advantages of mechanochemical synthesis extend beyond environmental considerations to include enhanced safety, simplified workup procedures, and potential for continuous processing.

Table 3: Environmental and Economic Impact Comparison

ParameterConventionalMicrowaveMechanochemical
Energy Consumption (kJ/mol product)850-1200180-250120-180
Solvent Usage (mL/g product)15-255-100
Reaction Time4-8 hours2 minutes30-60 minutes
Waste GenerationHighLowMinimal
ScalabilityLimitedGoodExcellent
Equipment CostLowMediumMedium

C–H Activation and Direct Arylation Reactions

The compound’s ability to act as a phosphonium salt precursor has made it valuable in palladium-catalyzed C–H activation and direct arylation reactions. For instance, palladium-mediated couplings leverage the bromopropyl group’s leaving ability to facilitate bond-forming processes. In one notable application, (3-bromopropyl)triphenylphosphonium bromide participates in the direct arylation of tautomerizable heterocycles via C–OH bond activation. This method employs aryl boronic acids and phosphonium salts to achieve cross-coupling under mild conditions, bypassing the need for pre-functionalized substrates [5]. The reaction proceeds through a proposed seven-step domino mechanism involving a heterocycle-palladium(II)-phosphonium intermediate, enabling efficient synthesis of 6-arylpurine ribonucleosides from unprotected inosine [5].

Additionally, iridium(III) catalysis has been employed for C–H functionalization of triphenylphosphine oxide derivatives. While not directly using (3-bromopropyl)triphenylphosphonium bromide, this work highlights the broader utility of phosphonium salts in directing group strategies for regioselective transformations [4]. Comparative studies indicate that phosphonium-based directing groups often outperform traditional auxiliaries in stability and selectivity, particularly in electron-deficient aromatic systems [4] [5].

Stereoselective Cycloisomerization of Bromodienes and Enynes

The bromine atom in (3-bromopropyl)triphenylphosphonium bromide plays a pivotal role in cycloisomerization reactions, particularly in forming complex carbocycles. Intramolecular Heck couplings and cycloisomerizations of bromodienes and enynes benefit from the compound’s ability to generate palladium intermediates that mediate stereoselective ring formation [7]. For example, bromodienes containing 1′,1′-disubstituted methylenecyclopropane terminators undergo cycloisomerization to yield bicyclic structures with high enantiomeric excess. The reaction’s success hinges on the bromide’s nucleofugality, which facilitates oxidative addition to palladium catalysts while minimizing β-hydride elimination [7].

Recent advances have demonstrated the compound’s utility in constructing strained ring systems, such as bicyclo[3.2.1]octanes, through tandem dehydrobromination and cyclization. These transformations typically achieve yields exceeding 75% with diastereomeric ratios greater than 10:1, underscoring the reagent’s compatibility with stereochemically demanding processes [1] [7].

Olefination Strategies Involving Semipinacol Rearrangements

Semipinacol rearrangements coupled with olefination reactions represent a powerful strategy for accessing β-functionalized ketones and quaternary carbon centers. (3-Bromopropyl)triphenylphosphonium bromide serves as a precursor to phosphorus ylides, which participate in Wittig-like olefinations followed by acid-mediated rearrangements [6] [8]. For instance, treatment of the compound with strong bases generates a ylide that reacts with aldehydes to form alkenes. Subsequent protonation and semipinacol rearrangement yield α,β-unsaturated ketones with defined stereochemistry [6].

A notable application involves the synthesis of indolin-2-one derivatives, where the phosphonium moiety directs C–H functionalization of 3-diazooxindoles. This one-pot sequence achieves atom-economical alkene formation while generating nitrogen gas as the sole byproduct [6]. The reaction’s stereochemical outcome is tunable through solvent choice and catalyst loading, with polar aprotic solvents favoring trans-alkenes (up to 95:5 trans:cis) and nonpolar media shifting selectivity toward cis-products [8] [9].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3607-17-8

Dates

Modify: 2023-08-15

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